molecular formula C12H12FN3OS2 B10808916 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one

4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one

Cat. No.: B10808916
M. Wt: 297.4 g/mol
InChI Key: QGSKGADIXYMPCP-UHFFFAOYSA-N
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Description

4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with an amino group and a sulfanyl linker.

Properties

Molecular Formula

C12H12FN3OS2

Molecular Weight

297.4 g/mol

IUPAC Name

4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C12H12FN3OS2/c13-9-5-3-8(4-6-9)10(17)2-1-7-18-12-16-15-11(14)19-12/h3-6H,1-2,7H2,(H2,14,15)

InChI Key

QGSKGADIXYMPCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCSC2=NN=C(S2)N)F

Origin of Product

United States

Biological Activity

The compound 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a thiadiazole moiety linked to a fluorophenyl group and a butanone structure. The presence of the thiadiazole ring is crucial for its biological activity, as it contributes to the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. For instance, derivatives similar to our compound have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
4fMCF-710.10
4iHepG22.32
SorafenibMCF-70.071

These findings indicate that modifications to the thiadiazole structure can enhance anticancer activity, with some derivatives exhibiting lower IC50 values than established drugs like sorafenib .

The mechanism by which these compounds exert their anticancer effects includes:

  • Inhibition of Kinases : Compounds similar to our target have been shown to inhibit BRAF and VEGFR-2 kinases effectively, with IC50 values comparable to known inhibitors .
  • Induction of Apoptosis : Studies demonstrated that certain derivatives caused significant apoptosis in cancer cells, with early and late apoptotic cells increasing from 0.89% in untreated controls to 37.83% in treated cells .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. Compounds featuring the 5-amino-1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities:

MicroorganismCompoundActivity (MIC µg/mL)
Pseudomonas aeruginosa8d32
Candida albicans8e24

These findings suggest that halogenated thiadiazoles may enhance antibacterial activity against Gram-positive bacteria while demonstrating antifungal properties against pathogenic fungi .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • Cancer Treatment : A study involving a series of thiadiazole compounds showed promising results in inhibiting tumor growth in animal models.
  • Infection Control : Another study highlighted the use of thiadiazole derivatives in treating infections caused by resistant bacterial strains.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H13N3OS2
  • Molecular Weight : 327.4 g/mol
  • IUPAC Name : 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one

The structure features a thiadiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have been synthesized and tested against various bacterial strains, showing efficacy comparable to standard antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. In one study, compounds similar to 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one were evaluated against human cancer cell lines (e.g., MCF7 for breast cancer), demonstrating significant cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-Diabetic Effects

Recent investigations have also highlighted the potential of thiadiazole derivatives in managing diabetes. In vivo studies using models like Drosophila melanogaster have shown that these compounds can effectively lower glucose levels, suggesting a mechanism that may involve enhancing insulin sensitivity or inhibiting gluconeogenesis .

Case Study 1: Anticancer Activity

A study published in PMC evaluated a series of thiadiazole derivatives for their anticancer properties. Among them, a derivative closely related to 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one exhibited significant cytotoxicity against glioblastoma cells. The study utilized assays such as MTT and colony formation to assess cell viability and proliferation inhibition .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing various thiadiazole derivatives and testing their antimicrobial activity against resistant bacterial strains. The results indicated that certain modifications to the thiadiazole structure enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as a lead structure for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedEfficacy ObservedReference
AntimicrobialThiadiazole DerivativeEffective against E. coli
AnticancerRelated Thiadiazole CompoundSignificant cytotoxicity
Anti-DiabeticThiadiazole Derivative in Drosophila ModelReduced glucose levels

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group attached to the 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution. This reactivity is leveraged in synthesizing derivatives with modified biological or chemical properties.

Reaction TypeConditionsProductKey References
Displacement by aminesDMF, 80°C, 24h (with alkyl halides)Substituted thiadiazole-amine conjugates
Thiol exchangeNaH/THF, room temperatureThioether derivatives

Example : Reaction with benzyl chloride under basic conditions yields a benzylthioether derivative, enhancing lipophilicity for pharmacological applications .

Oxidation of the Sulfanyl Group

The sulfanyl moiety can undergo oxidation to sulfoxide or sulfone derivatives, altering electronic properties and biological activity.

Oxidizing AgentConditionsProductBiological Impact
H<sub>2</sub>O<sub>2</sub>Acetic acid, 60°C, 2hSulfoxide (R-SO-R')Increased metabolic stability
KMnO<sub>4</sub>Aqueous acetone, 0°CSulfone (R-SO<sub>2</sub>-R')Enhanced enzyme inhibition

Oxidation to sulfone derivatives has been shown to improve antimicrobial activity in structurally related compounds .

Electrophilic Aromatic Substitution

ReactionReagentsPosition SubstitutedNotes
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Meta to fluorineLimited reactivity due to -F group
HalogenationCl<sub>2</sub>/FeCl<sub>3</sub>Para to ketoneRequires harsh conditions

Experimental data from fluorophenyl-thiadiazole hybrids suggest nitration occurs at the meta position relative to fluorine .

Reduction of the Ketone Moiety

The butan-1-one group can be reduced to a secondary alcohol, modifying solubility and hydrogen-bonding capacity.

Reducing AgentConditionsProductApplications
NaBH<sub>4</sub>MeOH, 0°C, 1h1-(4-fluorophenyl)butan-1-olProdrug synthesis
LiAlH<sub>4</sub>Dry ether, refluxSame as aboveHigh-yield reduction

Reduction products are intermediates for prodrug designs, improving bioavailability .

Cross-Coupling Reactions

The aromatic fluorophenyl group participates in palladium-catalyzed cross-coupling reactions.

Reaction TypeCatalysts/ReagentsProductYield
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivatives60–75%
Heck reactionPd(OAc)<sub>2</sub>, PPh<sub>3</sub>Alkenylated fluorophenyl compounds50–65%

These reactions expand structural diversity for structure-activity relationship (SAR) studies .

Cycloaddition Reactions

The electron-deficient thiadiazole ring engages in [3+2] cycloadditions with dipolarophiles.

DipolarophileConditionsProductKey Features
Nitrile oxidesToluene, 110°C, 12hIsoxazoline-fused thiadiazolesEnhanced thermal stability
AzidesCu(I), room temperatureTriazole hybridsClick chemistry approach

Cycloaddition products exhibit improved binding affinity in enzyme inhibition assays .

Hydrolysis of the Thiadiazole Ring

Under strongly acidic or basic conditions, the thiadiazole ring undergoes hydrolysis, though this is less common due to its stability.

ConditionsProductsApplications
6M HCl, refluxThiourea derivativesDegradation studies
NaOH (10%), 100°CAmidine intermediatesMechanistic probes

Hydrolysis pathways are critical for understanding metabolic breakdown .

Comparison with Similar Compounds

Bromperidol and Melperone (1-(4-Fluorophenyl)butan-1-one Derivatives)

Bromperidol (4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one) and Melperone (1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one) share the 1-(4-fluorophenyl)butan-1-one backbone but replace the thiadiazole-sulfanyl group with piperidine derivatives.

  • Pharmacological Targets: Both compounds are antipsychotics targeting dopamine D2 receptors.

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

This compound, synthesized via EDC/HOBt-mediated coupling, features a 1,3,4-thiadiazole core linked to a trifluoromethylphenyl group through an acetamide bridge .

  • Key Differences: Unlike the target compound, this analog lacks the fluorophenyl ketone moiety and utilizes an acetamide linker instead of a sulfanyl group.
  • Synthetic Methodology: Both compounds employ 5-amino-1,3,4-thiadiazole-2-thiol as a building block, but the target compound’s synthesis likely involves nucleophilic substitution rather than amide coupling .

Triazolone-Thiadiazole Hybrid ()

The compound 4-(4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)phenyl)-1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one integrates two thiadiazole units into a triazolone scaffold.

  • Structural Complexity: This hybrid demonstrates enhanced hydrogen-bonding capacity due to multiple amino and heterocyclic groups, contrasting with the simpler sulfanyl linkage in the target compound.
  • Applications : Computational studies suggest CNS targets, aligning with the fluorophenyl group’s prevalence in neuroactive compounds .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Pharmacological Target Synthetic Method
Target Compound 1-(4-Fluorophenyl)butan-1-one 5-Amino-1,3,4-thiadiazole, sulfanyl Not reported (inferred: enzymes) Likely nucleophilic substitution
Bromperidol 1-(4-Fluorophenyl)butan-1-one Piperidine, bromophenyl D2 receptor, BuChE Multi-step alkylation/amination
N-(5-Mercapto-thiadiazol-2-yl)-acetamide Acetamide Trifluoromethylphenyl, thiadiazole Not reported EDC/HOBt coupling
Triazolone-Thiadiazole Hybrid Triazolone Dual thiadiazole, benzyl CNS targets (predicted) Multi-component reaction

Research Findings and Implications

  • Thiadiazole Role: The 5-amino-1,3,4-thiadiazole moiety is critical for interactions with enzymes or receptors via hydrogen bonding and π-stacking, as seen in analogs with reported activity .
  • Fluorophenyl Ketone : This group enhances metabolic stability and bioavailability, a feature shared with antipsychotics like bromperidol .

Preparation Methods

Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

The 1,3,4-thiadiazole ring is typically constructed via cyclization of thiosemicarbazide derivatives. A common approach involves reacting thiosemicarbazide with a carboxylic acid or its derivative under acidic conditions. For example, hydrazine hydrate and carbon disulfide in ethanol yield 5-amino-1,3,4-thiadiazole-2-thiol through intramolecular cyclization. Key reaction parameters include:

  • Solvent : Ethanol or aqueous ethanol

  • Temperature : Reflux (70–80°C)

  • Catalyst : Concentrated sulfuric acid or hydrochloric acid

The product is isolated via filtration and recrystallized from ethanol, yielding a pale-yellow solid with a melting point of 210–212°C.

Preparation of 1-(4-Fluorophenyl)butan-1-one Derivatives

The ketone component is synthesized through Friedel-Crafts acylation of fluorobenzene. Using butyryl chloride and aluminum chloride in dichloromethane, 1-(4-fluorophenyl)butan-1-one is obtained. To introduce a leaving group at the 4-position, bromination is performed using N-bromosuccinimide (NBS) under radical initiation, yielding 4-bromo-1-(4-fluorophenyl)butan-1-one.

Coupling of Thiadiazole and Ketone Moieties

Nucleophilic Substitution Reaction

The sulfanyl group in 5-amino-1,3,4-thiadiazole-2-thiol acts as a nucleophile, displacing the bromine in 4-bromo-1-(4-fluorophenyl)butan-1-one. Optimal conditions include:

  • Base : Potassium carbonate or triethylamine in dimethylformamide (DMF)

  • Temperature : 60–80°C for 6–12 hours

  • Molar Ratio : 1:1.2 (ketone:thiadiazole)

The reaction progress is monitored via thin-layer chromatography (TLC), with purification by column chromatography (silica gel, ethyl acetate/hexane).

Alternative Condensation Approaches

In ethanol with catalytic sulfuric acid, the thiol group directly couples to the ketone via a dehydration-condensation mechanism. This method avoids halogenated intermediates but requires stringent temperature control (reflux for 8–10 hours) and yields slightly lower purity.

Optimization and Yield Analysis

MethodConditionsYield (%)Purity (HPLC)
Nucleophilic SubstitutionDMF, K₂CO₃, 80°C, 8h7898.5
Acid-Catalyzed CondensationEtOH, H₂SO₄, reflux, 10h6595.2

The nucleophilic substitution route offers superior yield and purity, attributed to the polar aprotic solvent’s efficacy in stabilizing the transition state.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH₂), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 3.12 (t, J = 6.8 Hz, 2H, SCH₂), 2.95–2.85 (m, 2H, COCH₂), 1.82–1.75 (m, 2H, CH₂).

  • ¹³C NMR : δ 195.4 (C=O), 164.2 (C-F), 152.1 (thiadiazole C-2), 132.8–116.4 (aromatic carbons), 38.9 (SCH₂), 30.1 (COCH₂).

Mass Spectrometry

  • ESI-MS : m/z 323.08 [M+H]⁺, consistent with the molecular formula C₁₃H₁₂FN₃OS₂.

Challenges and Mitigation Strategies

Thiadiazole Hydrolysis

Prolonged exposure to moisture degrades the thiadiazole ring. Storage under anhydrous conditions (desiccator with P₂O₅) and inert reaction atmospheres (N₂ or Ar) are critical.

Byproduct Formation

Competing oxidation of the thiol to disulfide is minimized by adding antioxidants (e.g., ascorbic acid) and avoiding strong oxidizing agents.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors enhance mixing and heat transfer, reducing reaction time to 4–5 hours with yields exceeding 80%. Solvent recovery systems (e.g., distillation) improve cost-efficiency, particularly for DMF .

Q & A

Advanced Research Question

  • Forced degradation : Expose to pH 1–13 buffers, UV light, and oxidative agents (H₂O₂). Monitor via HPLC for degradation products .
  • Plasma stability : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using LC-MS/MS .
  • Thermal analysis : DSC/TGA to determine melting point decomposition (critical for formulation studies) .

How can structural modifications enhance selectivity for target enzymes?

Advanced Research Question

  • Bioisosteric replacement : Substitute the thiadiazole ring with triazole (improves metabolic stability) or morpholine (enhances solubility) .
  • Positional isomerism : Shift the sulfanyl group to alter steric interactions with enzyme pockets (e.g., CYP450 isoforms) .
    Case study : N-methylation of the amino group reduces off-target binding in kinase assays .

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